N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470964
InChI: InChI=1S/C18H25ClN2O/c19-12-18(22)20-15-6-8-16(9-7-15)21(17-10-11-17)13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,20,22)
SMILES: C1CC(CCC1NC(=O)CCl)N(CC2=CC=CC=C2)C3CC3
Molecular Formula: C18H25ClN2O
Molecular Weight: 320.9 g/mol

N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

CAS No.:

Cat. No.: VC13470964

Molecular Formula: C18H25ClN2O

Molecular Weight: 320.9 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide -

Specification

Molecular Formula C18H25ClN2O
Molecular Weight 320.9 g/mol
IUPAC Name N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide
Standard InChI InChI=1S/C18H25ClN2O/c19-12-18(22)20-15-6-8-16(9-7-15)21(17-10-11-17)13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,20,22)
Standard InChI Key UMFLLXZDHWNLPC-UHFFFAOYSA-N
SMILES C1CC(CCC1NC(=O)CCl)N(CC2=CC=CC=C2)C3CC3
Canonical SMILES C1CC(CCC1NC(=O)CCl)N(CC2=CC=CC=C2)C3CC3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₈H₂₅ClN₂O and a molecular weight of 320.9 g/mol . Its IUPAC name, N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide, reflects its substitution pattern:

  • A cyclohexyl ring substituted at the 4-position with a benzyl-cyclopropyl-amino group.

  • A chloroacetamide side chain at the 1-position of the cyclohexane ring .

Table 1: Key Identifiers

PropertyValueSource
CAS Number1353944-81-6
SMILESClC(=O)N[C@H]1CCC@HCC1
InChIKeyBRLOOPRCGLNTMT-UHFFFAOYSA-N

Stereochemical Considerations

The cyclohexyl ring adopts a trans-1,4-diaminocyclohexane conformation, as evidenced by the "(1R,4R)" stereodescriptor in its IUPAC name . This stereochemistry influences its interactions with biological targets, as seen in analogous compounds .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via a multi-step nucleophilic substitution strategy:

  • Cyclohexane Functionalization:

    • 4-Aminocyclohexanol is reacted with benzyl bromide and cyclopropylamine to form N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]amine .

  • Chloroacetamide Coupling:

    • The amine intermediate is treated with chloroacetyl chloride in the presence of a base (e.g., DIPEA) to yield the final product .

Table 2: Reaction Conditions

StepReagents/ConditionsYieldPurity
1Benzyl bromide, cyclopropylamine, K₂CO₃, acetone, reflux75%90%
2Chloroacetyl chloride, DIPEA, DCM, 0°C → RT48%95%

Stability and Reactivity

The chloroacetamide group is susceptible to hydrolysis under basic conditions, forming carboxylic acid derivatives . Additionally, the cyclopropane ring may undergo ring-opening reactions under strong acidic or oxidative conditions.

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 2.1 (XLogP3-AA) , indicating moderate lipophilicity.

  • Solubility: Poor aqueous solubility (<1 mg/mL); soluble in DMSO and DMF .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1658 cm⁻¹ (C=O stretch), 785 cm⁻¹ (C-Cl stretch), and 3286 cm⁻¹ (N-H bend) .

  • NMR: δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.1–3.5 ppm (N-CH₂-Cl), δ 7.2–7.4 ppm (benzyl aromatic protons) .

Exposure RouteAction
InhalationMove to fresh air; seek medical attention if symptoms persist .
Skin ContactWash with soap/water; remove contaminated clothing .

Environmental Impact

No ecotoxicity data exist, but chloroacetamides are generally persistent in soil and may bioaccumulate .

Applications in Research

Medicinal Chemistry

  • Lead Optimization: The compound’s modular structure allows for derivatization at the benzyl, cyclopropane, or chloroacetamide groups.

  • Targeted Drug Delivery: Cyclohexyl groups enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.

Chemical Biology

Used as a probe molecule to study protein-ligand interactions via its reactive chloro group.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize potency and reduce toxicity .

  • In Vivo Toxicology: Assess chronic exposure risks and metabolite profiling .

  • Computational Modeling: Molecular docking to identify potential targets (e.g., kinase enzymes) .

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